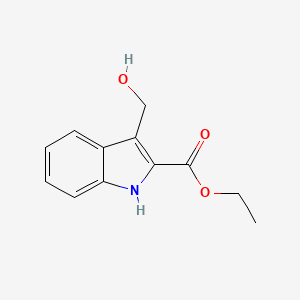

ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate, also known as EMICA, is an important organic compound used in a variety of scientific and industrial applications. EMICA is a versatile compound that can be used in a variety of synthetic reactions and as an intermediate in the synthesis of other compounds. In addition, EMICA has been used in a number of scientific and medical research applications due to its unique properties.

Scientific Research Applications

Synthesis of Indole Derivatives Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate is used as a synthetic intermediate in the preparation of various indole derivatives. For instance, Pete, Parlagh, and Tőke (2003) synthesized ethyl 5-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids, transforming the sulfomethyl group to formyl function through a series of reactions including hydrolysis and oxidation (Pete, Parlagh, & Tőke, 2003).

Indole Derivatives from Marine Sponge this compound has been identified as a component of natural sources. Abdjul, Yamazaki, Ukai, and Namikoshi (2015) isolated new indole derivatives, including this compound, from a marine sponge Ircinia sp., highlighting its occurrence in natural sources (Abdjul et al., 2015).

Applications in Acylation Reactions The compound is also instrumental in the acylation of indole derivatives. Murakami et al. (1985) demonstrated the effective use of ethyl indole-2-carboxylate and its derivatives in reactions with various carboxylic acids, producing ethyl 3-acylindole-2-carboxylates (Murakami et al., 1985).

Synthesis of Anti-Viral Compounds Additionally, this compound derivatives have been studied for their potential antiviral activities. Ivashchenko et al. (2014) synthesized and evaluated the antiviral activity of various derivatives against viruses like influenza A and hepatitis C, although the majority of synthesized compounds were not notably active against these viruses (Ivashchenko et al., 2014).

Other Synthetic Applications This compound also finds use in various synthetic methodologies. For example, Tani et al. (1996) developed a new strategy for indole synthesis using ethyl pyrrole-2-carboxylate, where this compound played a key role as an intermediate (Tani et al., 1996).

Mechanism of Action

Target of Action

Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .

Mode of Action

The mode of action of indole derivatives generally involves binding with high affinity to multiple receptors, which can lead to various biological effects . .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Indole derivatives are known for their various biologically vital properties .

Future Directions

properties

IUPAC Name |

ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-6,13-14H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILCHYCJPHYDHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621696 |

Source

|

| Record name | Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

666752-02-9 |

Source

|

| Record name | Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)

![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)

![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)

![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)

![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)